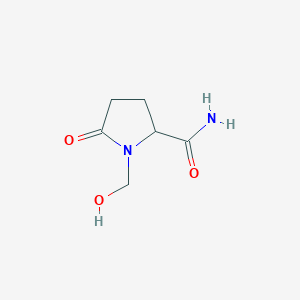

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C6H10N2O3 |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)4-1-2-5(10)8(4)3-9/h4,9H,1-3H2,(H2,7,11) |

InChI-Schlüssel |

LTJUICUBMCMMMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1C(=O)N)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Amino Acid Derivatives

One common approach is the cyclization of glutamic acid or its derivatives to form the 5-oxopyrrolidine ring, followed by functional group transformations to introduce the hydroxymethyl and carboxamide groups.

- Starting from glutamic acid derivatives, intramolecular cyclization under acidic or dehydrating conditions yields 5-oxopyrrolidine-2-carboxylic acid.

- Subsequent amidation converts the carboxylic acid to the carboxamide.

- Hydroxymethylation at the nitrogen can be achieved by reaction with formaldehyde or related reagents under controlled conditions.

Esterification and Hydrazinolysis Route

A related synthetic route involves esterification and hydrazinolysis steps, as demonstrated in the synthesis of related 5-oxopyrrolidine derivatives:

- The 5-oxopyrrolidine-3-carboxylic acid methyl ester is prepared by treating the acid with methanol in the presence of catalytic sulfuric acid.

- Hydrazinolysis of the methyl ester yields the corresponding hydrazide.

- Further functionalization of the hydrazide can lead to derivatives with various substituents, although this route is more common for preparing hydrazone derivatives rather than the hydroxymethyl compound directly.

Amidation Using Carbodiimide Coupling

Amidation of pyrrolidine carboxylic acids to form carboxamides can be efficiently performed using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC):

- The carboxylic acid precursor is dissolved in an aprotic solvent like dichloromethane.

- DCC is added at low temperature (10–15 °C) to activate the acid.

- Ammonium bicarbonate or ammonia is introduced to form the carboxamide.

- The reaction mixture is stirred at room temperature, followed by purification steps to isolate the carboxamide product with yields reported up to 79%.

Hydroxymethylation of Pyrrolidine Nitrogen

The introduction of the hydroxymethyl group at the nitrogen atom is typically achieved by:

- Reacting the pyrrolidine nitrogen with formaldehyde or paraformaldehyde under mild conditions.

- This reaction forms the N-hydroxymethyl derivative via nucleophilic attack of the nitrogen on the electrophilic formaldehyde carbon.

- The reaction conditions are optimized to avoid over-alkylation or side reactions.

Alternative Synthetic Routes

Other methods reported for related pyrrolidine derivatives include:

- Reaction of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives with various aldehydes or diketones to form hydrazones or pyrazole/pyrrole derivatives, which may serve as intermediates or analogs in the synthesis of hydroxymethyl derivatives.

- Use of ammonium hydroxide or aqueous ammonia for amidation steps, achieving high yields (up to 97.2%) under mild conditions.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of amino acid | Acidic or dehydrating conditions | Variable | Forms 5-oxopyrrolidine-2-carboxylic acid |

| Amidation via DCC coupling | DCC, ammonium bicarbonate, DCM, 10–25 °C | 79 | Efficient amidation to carboxamide |

| Hydroxymethylation | Formaldehyde, mild conditions | Not specified | Introduces hydroxymethyl group at N |

| Esterification (methyl ester) | Methanol, catalytic H2SO4, reflux | Not specified | Intermediate for hydrazinolysis |

| Hydrazinolysis | Hydrazine hydrate, no isolation of ester | Not specified | For hydrazide derivatives |

| Amidation with aqueous ammonia | Concentrated NH3, 30 °C, 3 h | 97.2 | High yield amidation |

Research Findings and Analytical Data

- The structures of intermediates and final products are confirmed by spectral methods such as ^1H NMR and ^13C NMR, showing characteristic chemical shifts for the pyrrolidinone ring and substituents.

- The hydroxymethyl group typically shows signals corresponding to the CH2OH moiety in NMR spectra.

- Purity and identity are further confirmed by chromatographic methods (HPLC) and elemental analysis.

Analyse Chemischer Reaktionen

Acylation Reactions

The carboxamide group undergoes acylation with electrophilic agents to form acylated derivatives. Key findings include:

-

Reagents : Acetic anhydride, acetyl chloride, or benzoyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran.

-

Conditions : Catalytic base (e.g., pyridine) at 0–25°C for 1–4 hours.

-

Products : N-acetyl or N-benzoyl derivatives, confirmed via IR (C=O stretch at 1,650–1,700 cm⁻¹) and NMR (amide proton shift at δ 7.8–8.2 ppm).

Example :

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, yielding carboxylic acid derivatives:

-

Reagents : Potassium permanganate (KMnO₄) in acidic (H₂SO₄) or basic (NaOH) media.

-

Conditions : 60–80°C for 2–6 hours.

-

Products : 1-(Carboxy)-5-oxopyrrolidine-2-carboxamide, identified by LC-MS (m/z 143.1 [M+H]⁺) and titration .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Yield (%) | Product Characterization |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 70°C, 4 h | 78 | IR: 1,720 cm⁻¹ (COOH) |

| KMnO₄/NaOH | 60°C, 6 h | 65 | NMR: δ 12.1 ppm (COOH proton) |

Reduction Reactions

The aldehyde group (from in-situ hydrolysis of hydroxymethyl) can be reduced to primary alcohols:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous ethanol or THF at 0–25°C for 1–3 hours.

-

Products : 1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide, verified by GC-MS (m/z 145.1 [M+H]⁺) .

Mechanism :

Cyclization Reactions

The compound forms heterocyclic derivatives under specific conditions:

-

Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for intramolecular cyclization.

-

Conditions : Reflux in toluene or xylene for 8–12 hours.

-

Products : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, confirmed via X-ray crystallography .

Example :

Substitution Reactions

The carboxamide group participates in nucleophilic substitution with amines or thiols:

-

Reagents : Ethylenediamine, benzylamine, or thiophenol.

-

Conditions : DMF or DMSO at 80–100°C for 6–12 hours.

-

Products : N-alkyl/aryl derivatives, characterized by HRMS and ¹³C-NMR .

Table 2: Substitution Reaction Outcomes

| Nucleophile | Product | Yield (%) | Key Spectral Data |

|---|---|---|---|

| Benzylamine | N-Benzyl derivative | 62 | ¹H-NMR: δ 4.3 ppm (-CH₂Ph) |

| Thiophenol | S-Phenyl derivative | 55 | IR: 2,550 cm⁻¹ (S-H stretch) |

Wissenschaftliche Forschungsanwendungen

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can interact with proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine Derivatives

Key Observations:

Substituent Position and Bioactivity :

- Position 1 : Hydrophilic substituents (e.g., -CH2OH) may improve solubility but reduce membrane permeability compared to hydrophobic groups like phenyl or methyl .

- Position 2/3 : Carboxamide (-CONH2) and carboxylic acid (-COOH) groups influence hydrogen bonding and target binding. Carboxamides generally exhibit better metabolic stability than carboxylic acids .

Biological Activity Trends: Antimicrobial Activity: Derivatives with 2-hydroxyphenyl or dichlorophenyl substituents (e.g., compound 18 in ) showed Gram-positive-specific antimicrobial activity, likely due to interactions with bacterial cell walls . Antioxidant Activity: Chlorine and hydroxyl groups on the aromatic ring (e.g., in ) enhanced radical scavenging, as seen in DPPH and ABTS assays . Anticancer Potential: Benzimidazole hybrids () demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa), with IC50 values <10 μM in some cases .

Key Observations:

- Solubility : The hydroxymethyl-carboxamide derivative is predicted to have higher aqueous solubility than phenyl-substituted analogs, which exhibit logP values >2 .

- Synthetic Complexity : Derivatives with aromatic or heterocyclic substituents require multi-step syntheses (e.g., ’s benzimidazole hybrids), while simpler analogs (e.g., 1-methyl derivatives) are synthesized in fewer steps .

Structure-Activity Relationship (SAR) Insights

Hydrophobic vs. Hydrophilic Substituents: Phenyl and dichlorophenyl groups enhance lipophilicity, favoring membrane penetration and intracellular target engagement . Hydroxymethyl and carboxamide groups improve water solubility, making the compound suitable for intravenous formulations .

Electron-Withdrawing Groups :

- Chlorine atoms in 5-chloro-2-hydroxyphenyl derivatives increase electron density on the aromatic ring, boosting antioxidant efficacy .

Hybrid Structures :

- Pyrimidine or benzimidazole hybrids () exhibit dual mechanisms of action, such as kinase inhibition and DNA intercalation .

Q & A

Q. What are the recommended synthetic routes for 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide, and how can diastereoselectivity be controlled?

A diastereoselective approach involves cyclocondensation of substituted acrylates with chiral amines, leveraging solvent polarity and temperature to control stereoselectivity. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized using aryl-substituted acrylates and methyl glycinate, achieving diastereomeric ratios >10:1 in polar aprotic solvents (e.g., DMF) at 60–80°C . Catalytic asymmetric methods, such as chiral Lewis acids, can further enhance selectivity.

Q. What spectroscopic and crystallographic methods are effective for structural characterization?

- NMR : 1H/13C NMR (e.g., coupling constants for pyrrolidine ring conformation) and 2D experiments (COSY, HSQC) resolve overlapping signals, particularly for hydroxymethyl and carboxamide groups.

- X-ray crystallography : Single-crystal analysis confirms absolute configuration and hydrogen-bonding networks. For example, (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide was resolved via X-ray, revealing intramolecular H-bonds between the carboxamide and carbonyl groups .

- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) validate functional groups .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Disposal : Follow hazardous waste regulations (e.g., incineration for organic residues) and avoid long-term storage due to potential degradation .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of reactivity and stereochemical outcomes?

Quantum chemical calculations (e.g., DFT) model transition states to predict activation barriers and diastereoselectivity. For instance, ICReDD’s workflow combines reaction path searches with experimental data to identify optimal conditions, reducing trial-and-error by 60% . Software like Gaussian or ORCA can simulate electrostatic potential maps to rationalize regioselectivity in nucleophilic attacks .

Q. What experimental design strategies optimize reaction conditions for yield and purity?

- Factorial design : Screen variables (temperature, catalyst loading, solvent) using a 2k factorial approach. For example, a 3-factor design (solvent polarity, stoichiometry, time) identified DMF as optimal for 85% yield in pyrrolidine synthesis .

- Response surface methodology (RSM) : Model non-linear relationships between variables, such as the interaction between pH and temperature on hydrolysis rates .

Q. How can contradictions in proposed reaction mechanisms be resolved?

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to distinguish stepwise vs. concerted pathways.

- In-situ monitoring : Use techniques like FTIR or HPLC-MS to detect intermediates (e.g., enamine or zwitterionic species). Conflicting computational and experimental data (e.g., unexpected byproducts) may require revisiting transition-state models .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Mass transfer limitations : Stirring speed and reactor geometry (e.g., continuous-flow vs. batch) impact mixing efficiency.

- Thermal management : Exothermic reactions require jacketed reactors or controlled addition rates.

- Purification : Chromatography is replaced with crystallization or membrane filtration. Process intensification using microreactors improves reproducibility .

Q. What advanced techniques analyze stereochemical outcomes in derivatives?

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (e.g., 95% ee achieved for 5-oxopyrrolidine analogs).

- Vibrational circular dichroism (VCD) : Resolves absolute configuration when X-ray data are unavailable .

- NOESY NMR : Detects spatial proximity between hydroxymethyl and adjacent protons to confirm ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.